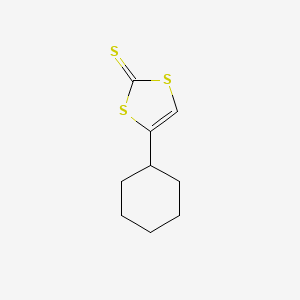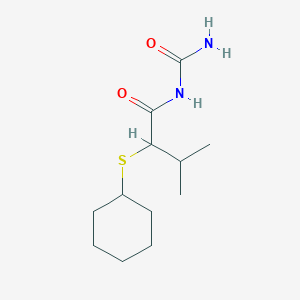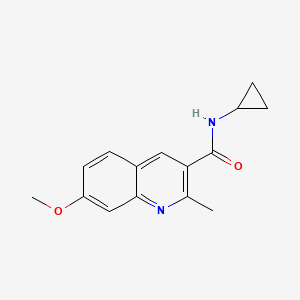
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide, also known as CP-690,550, is a synthetic small molecule that has been developed as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, by inhibiting the activity of JAKs.
作用机制
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide acts as a JAK inhibitor by binding to the ATP-binding site of JAKs and preventing their activation. JAKs are involved in the signaling pathways of several cytokines and growth factors, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines. This results in a reduction in the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been shown to be effective in reducing the clinical symptoms of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical trials, N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the serum of patients with autoimmune diseases. This reduction in cytokine levels is associated with a reduction in the inflammation and tissue damage associated with these diseases.
实验室实验的优点和局限性
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has several advantages as a research tool. It is a highly selective JAK inhibitor, which means that it specifically targets the JAK signaling pathway without affecting other pathways. This makes it a useful tool for studying the role of JAKs in cellular signaling. However, N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide also has some limitations. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide. One potential direction is to study the long-term safety and efficacy of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide in patients with autoimmune diseases. Another direction is to investigate the potential use of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide in other diseases, such as cancer, where JAKs are also involved in the signaling pathways. In addition, there is a need for the development of more potent and selective JAK inhibitors that can overcome the limitations of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide.
合成方法
The synthesis of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with cyclopropylamine to form the corresponding amide. The final step involves the methylation of the amide using dimethyl sulfate to form N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide.
科学研究应用
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide inhibits the activity of JAKs, which are involved in the signaling pathways of several cytokines and growth factors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-13(15(18)17-11-4-5-11)7-10-3-6-12(19-2)8-14(10)16-9/h3,6-8,11H,4-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNEIJSGXRJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

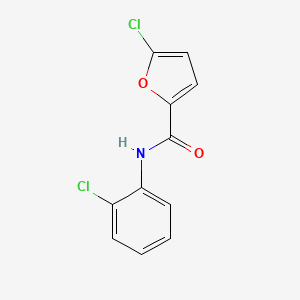
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
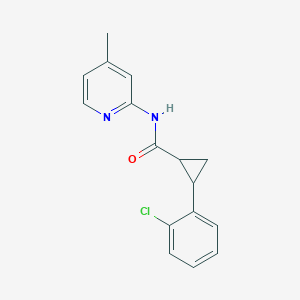
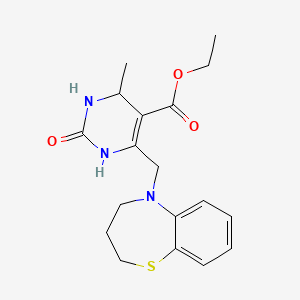
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
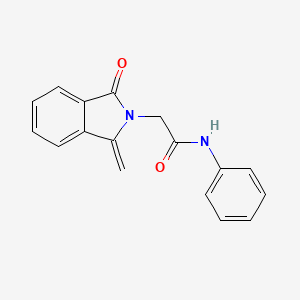
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
